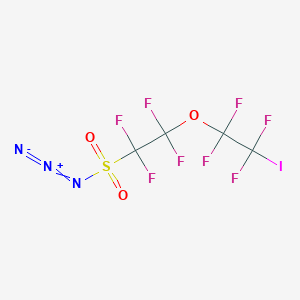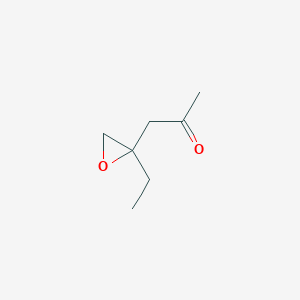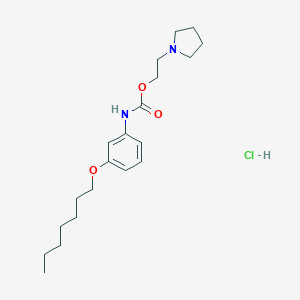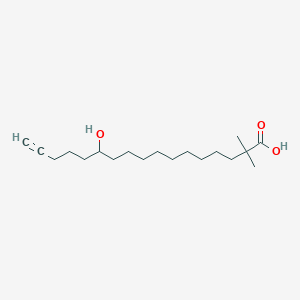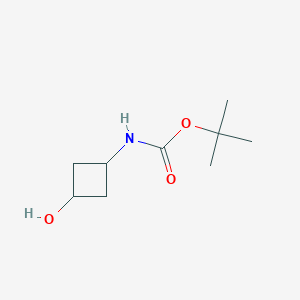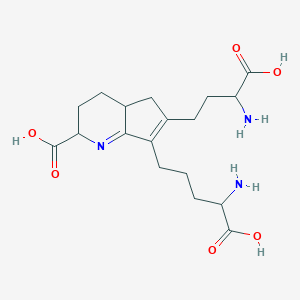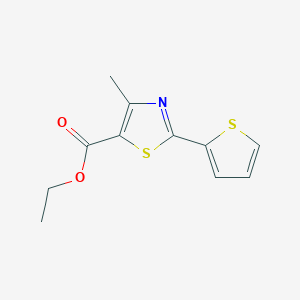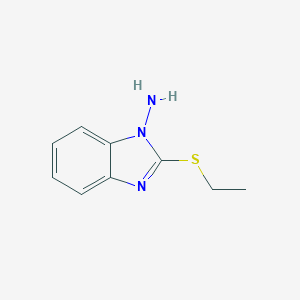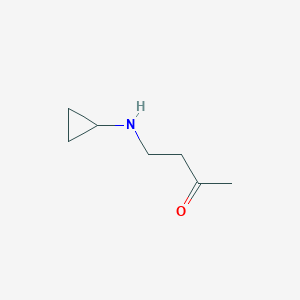
4-(Cyclopropylamino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylamino)butan-2-one is a chemical compound that belongs to the class of cathinone derivatives. It is also known as 4-CAB, and it has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-CAB is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-CAB include increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and alertness. However, prolonged use of 4-CAB can lead to adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-CAB in lab experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations include its potential toxicity and adverse effects, which may affect the accuracy of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-CAB. One direction is to investigate its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future research can focus on the development of safer and more effective cathinone derivatives for scientific research purposes.
Conclusion:
In conclusion, 4-(Cyclopropylamino)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While 4-CAB has shown promise in various studies, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 4-CAB involves the reaction of cyclopropylamine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4-CAB can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
4-CAB has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-CAB has been used to study the effects of cathinone derivatives on the central nervous system. In pharmacology, 4-CAB has been investigated for its potential therapeutic applications, such as treating depression and anxiety disorders. In toxicology, 4-CAB has been used to evaluate the toxicity and adverse effects of cathinone derivatives.
Eigenschaften
CAS-Nummer |
155562-24-6 |
|---|---|
Produktname |
4-(Cyclopropylamino)butan-2-one |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
SDDINRJBVDAQDF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC1CC1 |
Kanonische SMILES |
CC(=O)CCNC1CC1 |
Synonyme |
2-Butanone, 4-(cyclopropylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



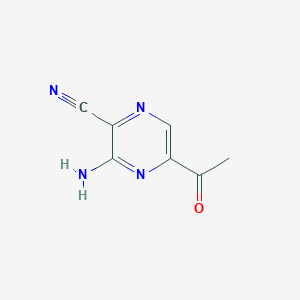
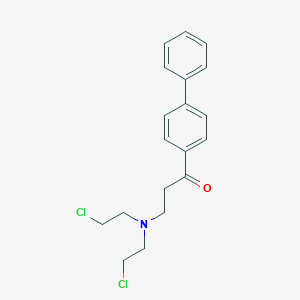
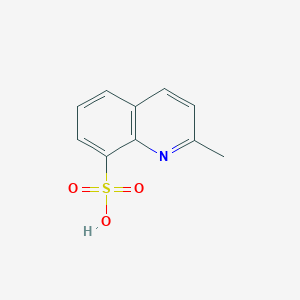
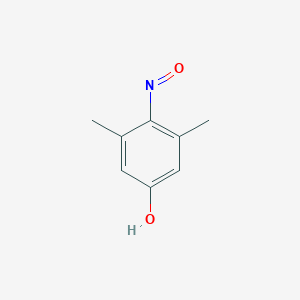
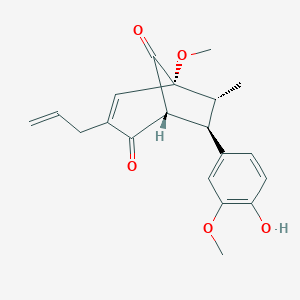
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
